N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide
Description
The compound N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a 4-fluorobenzenesulfonyl group and a 2-methoxy-5-methylbenzenesulfonamide moiety. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S2/c1-16-5-12-22(31-2)23(14-16)32(27,28)25-19-9-6-17-4-3-13-26(21(17)15-19)33(29,30)20-10-7-18(24)8-11-20/h5-12,14-15,25H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICRDXRTHKCGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the tetrahydroquinoline core, sulfonylation, and subsequent functional group modifications. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or fluorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that derivatives of tetrahydroquinoline compounds exhibit antidepressant properties. The sulfonamide moiety in N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide may enhance its effectiveness by modulating neurotransmitter systems such as serotonin and norepinephrine.
Anticancer Potential
Preliminary studies suggest that tetrahydroquinoline derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular targets involved in tumor growth and metastasis. In vitro studies have shown promising results against various cancer cell lines.
Antimicrobial Properties
The sulfonamide group is known for its antimicrobial activity. Compounds similar to this compound have been investigated for their efficacy against bacterial strains and fungi, making them candidates for developing new antibiotics.
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis. This mechanism can be extrapolated to understand how this compound might exert its effects on microbial growth.
Modulation of Receptor Activity
Research has shown that tetrahydroquinoline derivatives can interact with various receptors in the central nervous system. This interaction could explain their potential use as antidepressants or anxiolytics by influencing neurotransmitter release and receptor sensitivity.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant improvement in depressive symptoms in animal models when treated with related compounds. |
| Study B | Anticancer Activity | Showed inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent activity. |
| Study C | Antimicrobial Testing | Found effective against resistant strains of E. coli and Staphylococcus aureus, suggesting potential as a new antibiotic agent. |
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and fluorophenyl groups can form specific interactions with the active sites of these targets, leading to inhibition or activation of their functions. The tetrahydroquinoline core may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related sulfonamides:
Key Observations:
Substituent Diversity: The target compound incorporates a tetrahydroquinoline core, which distinguishes it from simpler aryl sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide . This core may enhance lipophilicity and binding to hydrophobic enzyme pockets.
Halogen Effects : The 4-fluorobenzenesulfonyl group in the target compound contrasts with the 4-chlorobenzenesulfonamide in the triazole derivative . Fluorine’s electronegativity and small atomic radius could improve metabolic stability compared to chlorine.
Bioactivity Potential: While N-(4-methoxyphenyl)benzenesulfonamide has been studied for antimicrobial activity , the target compound’s dual sulfonamide groups and extended aromatic system suggest broader interactions with biological targets.
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core substituted with a 4-fluorobenzenesulfonyl group and a methoxy-methylbenzene sulfonamide moiety. Its molecular formula is C_{19}H_{22}F_N_2O_3S_2 with a molecular weight of approximately 396.51 g/mol.
Biological Activity Overview
Research indicates that sulfonamide derivatives exhibit various biological activities, including:
- Anticancer Activity : Some sulfonamides have demonstrated the ability to inhibit tumor cell growth in vitro and in vivo.
- Antifungal and Antiviral Properties : Certain derivatives have been shown to possess antifungal and antiviral effects.
- Enzyme Inhibition : Compounds like this compound may inhibit specific enzymes involved in disease processes.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit ATPase activity in skeletal muscle myosin II, which may play a role in muscle contraction and cellular signaling pathways .
- Cell Cycle Interference : Some studies suggest that sulfonamides can disrupt the cell cycle in cancer cells, leading to apoptosis or senescence .
- Receptor Modulation : The compound may interact with various receptors, influencing cellular responses and pathways involved in tumor proliferation and metastasis.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on p-Toluene Sulfonamide : Research assessed the toxicity and pharmacological effects of p-toluene sulfonamide using zebrafish models. It was found that this compound has low toxicity levels while affecting locomotor activity and cardiac physiology .
- In Vitro Analysis : A study highlighted the anticancer potential of substituted tetrahydroquinolines, showing significant inhibition of tumor cell lines at specific concentrations .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
